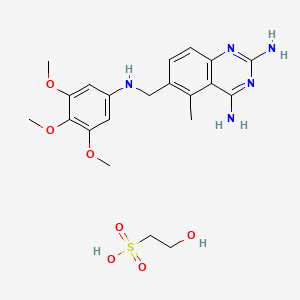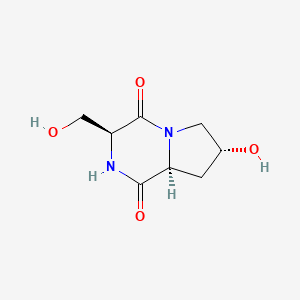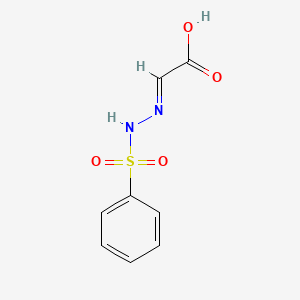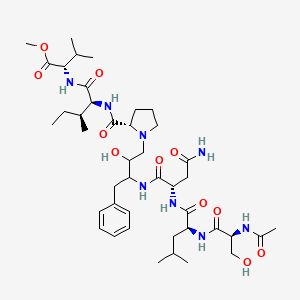
Fluocinolone acetonide
Descripción general
Descripción
La fluocinolona acetonida es un corticosteroide sintético utilizado principalmente en dermatología para reducir la inflamación de la piel y aliviar la picazón. Es un derivado de la hidrocortisona, con sustituciones de flúor en posiciones específicas en el núcleo esteroide, lo que mejora significativamente su actividad. Este compuesto se utiliza ampliamente para tratar diversas afecciones cutáneas, como el eccema, la psoriasis y la dermatitis .
Mecanismo De Acción
La fluocinolona acetonida ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma de las células diana. Este complejo receptor-ligando luego se transloca al núcleo celular, donde se une a los elementos de respuesta a los glucocorticoides en las regiones promotoras de los genes diana. Esta unión modula la transcripción de genes específicos, lo que lleva a la supresión de mediadores inflamatorios, la reducción de la permeabilidad capilar y la inhibición de la migración de leucocitos. Estas acciones en conjunto resultan en los efectos antiinflamatorios e inmunosupresores de la fluocinolona acetonida .
Análisis Bioquímico
Biochemical Properties
Fluocinolone acetonide interacts with various biomolecules in the body. It binds to the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . This interaction leads to the increase in expression of specific target genes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces the swelling, itching, and redness that can occur in inflammatory skin conditions . It also influences cell function by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to the cytosolic glucocorticoid receptor, leading to the inhibition of pro-inflammatory cytokines and mediators . It also reduces the migration and activation of inflammatory cells, thus controlling the inflammatory response .
Temporal Effects in Laboratory Settings
The systemic absorption of this compound is below 0.1 ng/ml, indicating that the systemic distribution is very minimal and the effect of fluocinolone is mainly local . This suggests that the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies are primarily local.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, it has been estimated that the maximum dosage dogs will tolerate, when fed this compound daily for a period of 2 weeks, is less than 0.125 mg/kg . At this dose level, animals lost weight and displayed diarrhea and intestinal inflammation .
Metabolic Pathways
This compound is involved in several metabolic pathways. Like other glucocorticoid agents, it acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen). It also promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The systemic absorption of this compound is below 0.1 ng/ml, indicating that the systemic distribution is very minimal and the effect of fluocinolone is mainly local .
Subcellular Localization
The subcellular localization of this compound and its effects on its activity or function are primarily related to its interaction with the cytosolic glucocorticoid receptor . After binding, the receptor-ligand complex translocates itself into the cell nucleus .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La fluocinolona acetonida se sintetiza a través de un proceso de varios pasos que comienza con derivados de esteroides naturales como la diosgenina, la tigogenina y la hecogenina. La síntesis implica varios pasos clave, incluida la fluoración en las posiciones 6-alfa y 9-alfa, que son cruciales para su actividad. El proceso de fluoración depende en gran medida del sustrato, y se ha encontrado que el uso de solución acuosa de fluoruro de hidrógeno es eficaz .
Métodos de Producción Industrial: En entornos industriales, la fluocinolona acetonida se produce utilizando técnicas de biofermentación combinadas con síntesis química. El proceso comienza con la biofermentación del fitosterol para producir compuestos intermedios, que luego se modifican químicamente para introducir los átomos de flúor y los grupos acetonida necesarios. Este método garantiza un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: La fluocinolona acetonida experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo dando como resultado la formación de cetonas o aldehídos.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente convirtiendo cetonas o aldehídos de nuevo a alcoholes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se utilizan agentes fluorantes como el fluoruro de hidrógeno y el gas flúor para introducir átomos de flúor.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados fluorados de la hidrocortisona, que exhiben una mayor actividad antiinflamatoria .
Aplicaciones Científicas De Investigación
La fluocinolona acetonida tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar los efectos de la fluoración en la actividad y estabilidad de los esteroides.
Biología: Se utiliza para investigar los mecanismos de acción de los corticosteroides y sus efectos en los procesos celulares.
Medicina: Se utiliza ampliamente en dermatología para tratar afecciones cutáneas inflamatorias y en oftalmología para tratar el edema macular diabético y la uveítis no infecciosa.
Industria: Se utiliza en la formulación de diversos productos farmacéuticos, incluidos cremas, ungüentos e implantes intravítreos
Comparación Con Compuestos Similares
La fluocinolona acetonida es única entre los corticosteroides debido a sus sustituciones de flúor específicas, que mejoran su potencia y estabilidad. Compuestos similares incluyen:
Dipropionato de betametasona: Otro corticosteroide potente utilizado para condiciones dermatológicas similares.
Propionato de clobetasol: Un corticosteroide altamente potente utilizado para afecciones cutáneas graves.
Desoximetasona: Un corticosteroide con propiedades antiinflamatorias similares pero modificaciones estructurales diferentes.
Propionato de fluticasona: Un corticosteroide utilizado tanto en dermatología como en medicina respiratoria.
La fluocinolona acetonida destaca por su alta lipofilia y duración prolongada de acción, lo que la hace particularmente eficaz en tratamientos a largo plazo .
Propiedades
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19,27,29H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBLZLNTKCEFIT-VSXGLTOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040674 | |
| Record name | Fluocinolone acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, SOL IN ALC, ACETONE, & METHANOL; INSOL IN WATER; SLIGHTLY SOL IN CHLOROFORM | |
| Record name | Fluocinolone acetonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Fluocinolone acetonide is a corticosteroid and thus, it can be inferred that it acts by inhibiting the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation. Some reports have indicated that fluocinolone acetonide presents a high binding affinity for the glucocorticoid receptor. After binding the receptor, the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements in the promoter region of the target genes. This effect promotes the induction of phospholipase A2 inhibitory proteins (lipocortins). Through this mechanism of action, it is thought that fluocinolone induces mainly one of the lipocortins, annexin 1, which will later mediate the synthesis of inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of arachidonic acid which is the precursor of all these inflammatory mediators. Hence, the induction of these proteins will prevent the release of arachidonic acid by phospholipase A2., CORTICOSTEROIDS...ARE THOUGHT TO ACT BY CONTROLLING RATE OF SYNTH OF PROTEINS. ...CORTICOSTEROIDS REACT WITH RECEPTOR PROTEINS IN CYTOPLASM OF SENSITIVE CELLS TO FORM STEROID-RECEPTOR COMPLEX. ... STEROID HORMONES APPEAR TO STIMULATE TRANSCRIPTION & ULTIMATELY SYNTH OF SPECIFIC PROTEINS. /CORTICOSTEROIDS/, ...CORTICOSTEROIDS...INFLUENCE CARBOHYDRATE, PROTEIN, FAT, & PURINE METABOLISM; ELECTROLYTE & WATER BALANCE; & FUNCTIONS OF CVS, KIDNEY, SKELETAL MUSCLE, NERVOUS SYSTEM, & OTHER ORGANS & TISSUES. ...CORTICOSTEROIDS ENDOW ORGANISM WITH CAPACITY TO RESIST MANY TYPES OF NOXIOUS STIMULI & ENVIRONMENTAL CHANGE. /CORTICOSTEROIDS/ | |
| Record name | Fluocinolone acetonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ACETONE & HEXANE, WHITE, CRYSTALLINE POWDER | |
CAS No. |
67-73-2 | |
| Record name | Fluocinolone 16,17-acetonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocinolone acetonide [USAN:USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinolone acetonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fluocinolone acetonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluocinolone acetonide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CD5FD6S2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
266-268, 266 °C | |
| Record name | Fluocinolone acetonide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00591 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FLUOCINOLONE ACETONIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3083 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)












